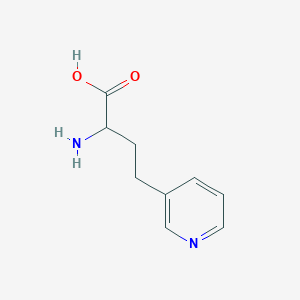

2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDFDEKVGHBVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Pyridin 3 Yl Butanoic Acid and Its Analogs

Stereoselective Synthesis of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the stereoselective synthesis of the (R)- and (S)-enantiomers of 2-amino-4-(pyridin-3-yl)butanoic acid is of paramount importance. Methodologies to achieve this can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis, where the desired stereocenter is established in a controlled manner.

Chiral resolution involves the separation of a racemic mixture of 2-amino-4-(pyridin-3-yl)butanoic acid into its constituent enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Asymmetric synthesis, on the other hand, aims to directly produce an enantiomerically enriched product. A notable strategy for a related compound, (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid, utilizes a chiral pool approach starting from commercially available L-aspartic acid. scielo.br This methodology suggests a viable pathway for the synthesis of the target compound's enantiomers by leveraging a naturally occurring chiral starting material. scielo.br The key step in this approach is a chemoselective nucleophilic substitution on a diester derived from the chiral amino acid. scielo.br The synthesis and subsequent resolution of 2-amino-4-(3-pyridyl)butyric acid have been reported, indicating that both chiral resolution and asymmetric approaches are feasible for this class of compounds. rsc.org

Another powerful tool in asymmetric synthesis is the use of chiral auxiliaries. For instance, the alkylation of a nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary has been successfully employed for the large-scale synthesis of other unnatural amino acids. mdpi.com This method allows for high diastereoselectivity in the formation of the new stereocenter, and the auxiliary can often be recovered and reused. mdpi.com

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, offering an elegant and efficient means to control stereochemistry. For the synthesis of amino acids, chiral phase-transfer catalysts, organocatalysts, and transition metal complexes have been employed. For example, chiral pyridine (B92270) N-oxide derivatives have been designed as effective catalysts for the dynamic kinetic resolution of azlactones, providing access to N,C-protected amino acids in high yields and enantioselectivities. thieme-connect.com

Transition metal catalysis with chiral ligands is another prominent strategy. Chiral bis(phosphinite) ligands, for instance, have been used in palladium-catalyzed asymmetric reactions. researchgate.net Furthermore, chiral Ni(II) complexes of Schiff bases serve as both a source of a glycine template and a chiral directing group in the asymmetric synthesis of various amino acids. nih.gov The metal center plays a crucial role in organizing the reactants in a chiral environment, thereby dictating the stereochemical outcome of the reaction.

The choice of starting material is also critical for stereochemical control. As mentioned, chiral pool synthesis starting from readily available and inexpensive chiral molecules like D- or L-aspartic acid can be a highly effective strategy. scielo.br This approach directly translates the stereochemistry of the starting material to the final product, often through a series of stereospecific reactions.

| Method | Principle | Key Features | Potential Application to 2-amino-4-(pyridin-3-yl)butanoic acid |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Formation of diastereomeric salts; Enzymatic resolution. | Applicable after a racemic synthesis of the target compound. |

| Asymmetric Synthesis from Chiral Pool | Utilization of a readily available chiral starting material. | Stereochemistry is predetermined by the starting material (e.g., L-aspartic acid). | A promising route starting from protected aspartic acid derivatives. scielo.br |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control stereoselectivity. | High diastereoselectivity; Auxiliary is often recoverable. | Use of Evans oxazolidinones or Ni(II) complexes of chiral Schiff bases. mdpi.comnih.gov |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Low catalyst loading; High turnover numbers. | Employment of chiral phase-transfer catalysts, organocatalysts, or transition metal complexes. thieme-connect.comresearchgate.net |

Established and Emerging Synthetic Routes for 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID Backbone

The construction of the carbon skeleton of 2-amino-4-(pyridin-3-yl)butanoic acid is a key challenge in its synthesis. Various synthetic strategies can be envisioned, drawing from established methodologies in amino acid and pyridine chemistry.

Condensation reactions are fundamental to the formation of the butanoic acid backbone. For instance, a Knoevenagel-type condensation between a pyridine-3-carboxaldehyde derivative and a malonic ester derivative could provide a key intermediate. Subsequent reduction of the resulting carbon-carbon double bond and functional group manipulations would lead to the desired amino acid.

A plausible synthetic route could involve the conjugate addition of a nucleophilic glycine equivalent to a pyridyl-substituted Michael acceptor. For example, the conjugate addition of a homochiral lithium amide to tert-butyl 3-(3-pyridyl)-prop-2-enoate has been shown to proceed with high diastereoselectivity, furnishing β-amino acid derivatives. ox.ac.uk A similar strategy could be adapted for the synthesis of the α-amino acid target.

Reduction reactions are also crucial, particularly for the introduction of the amine functionality or for the saturation of double bonds. The reduction of a keto group, an imine, or a nitro group at a suitable position in the molecular framework can be accomplished using a variety of reducing agents, including catalytic hydrogenation or metal hydrides. For instance, in the synthesis of 4-aminobutanoic acid derivatives, hydrogenation over Raney nickel has been employed. google.com

Both solid-phase and solution-phase synthesis methodologies are applicable to the preparation of 2-amino-4-(pyridin-3-yl)butanoic acid and its incorporation into peptides.

Solution-phase synthesis offers flexibility and is well-suited for the synthesis of the amino acid monomer itself, allowing for straightforward purification of intermediates by conventional techniques like crystallization and chromatography. nih.govekb.egamericanpeptidesociety.orgnih.gov The synthesis of peptides in solution often involves the coupling of protected amino acid fragments, a strategy that can be advantageous for the preparation of larger peptides. nih.gov

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. chempep.combachem.com In this approach, the C-terminal amino acid is anchored to an insoluble polymer support, and the peptide chain is elongated by the sequential addition of N-protected amino acids. bachem.com The incorporation of unnatural amino acids like 2-amino-4-(pyridin-3-yl)butanoic acid into a peptide sequence via SPPS is a well-established practice. nih.gov The pyridine-containing amino acid would be appropriately protected (e.g., with Fmoc on the alpha-amino group) and then coupled to the growing peptide chain on the solid support using standard coupling reagents. nih.gov

| Synthetic Phase | Description | Advantages | Disadvantages |

| Solution-Phase | Reactions are carried out in a homogeneous solution. | Scalability, flexibility in reaction conditions, easier purification of small molecules. | Can be time-consuming and labor-intensive for longer peptides. nih.govekb.eg |

| Solid-Phase | The growing molecule is attached to an insoluble polymer support. | Ease of purification, automation, ability to use excess reagents. chempep.combachem.com | Potential for side reactions on the resin, challenges with aggregation for long sequences. |

Green Chemistry Principles in the Synthesis of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance. The goal is to design chemical processes that are more environmentally benign, safer, and more efficient.

In the context of synthesizing 2-amino-4-(pyridin-3-yl)butanoic acid derivatives, several green chemistry strategies can be implemented. One-pot multicomponent reactions are particularly attractive as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov For the synthesis of pyridine rings, multicomponent reactions have been developed that proceed in greener solvents like water-ethanol mixtures. nih.gov

The choice of catalyst is another critical aspect of green chemistry. The use of non-toxic, recyclable, and highly efficient catalysts is preferred. For example, pyridine-2-carboxylic acid has been utilized as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govrsc.org The development of biocatalytic methods, employing enzymes to carry out specific chemical transformations, also aligns with the principles of green chemistry, as these reactions are typically performed in aqueous media under mild conditions with high selectivity.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Designing reactions where most of the atoms of the reactants are incorporated into the desired product. | Reduced waste generation. |

| Use of Safer Solvents and Auxiliaries | Employing benign solvents like water, ethanol, or solvent-free conditions. | Reduced environmental impact and improved safety. |

| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. | Increased efficiency, reduced waste, and potential for recyclability. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduced energy consumption. |

| Use of Renewable Feedstocks | Starting from bio-based materials where possible. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. | Fewer synthetic steps, reduced waste. |

Strategic Use of Protecting Groups in Functionalized 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID Synthesis

The synthesis of functionalized non-proteinogenic amino acids such as 2-amino-4-(pyridin-3-yl)butanoic acid is a nuanced process that relies heavily on the strategic use of protecting groups. libretexts.org These temporary modifications to reactive functional groups—namely the α-amino group and the carboxylic acid—are essential to prevent undesirable side reactions, control regioselectivity, and ensure the desired chemical transformations occur efficiently. libretexts.orgjocpr.com The choice of protecting groups is dictated by their stability to various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule, a concept known as orthogonality. iris-biotech.de

In the context of synthesizing 2-amino-4-(pyridin-3-yl)butanoic acid and its analogs, the primary sites for protection are the nucleophilic α-amino group and the acidic carboxylic acid function. The pyridine ring, being a basic heterocycle, generally does not require protection for many common synthetic transformations, although its basicity must be considered when choosing reagents and reaction conditions.

Amino Group Protection:

The protection of the α-amino group is critical to prevent its reaction during the activation of the carboxylic acid for coupling reactions or during other modifications on the molecule's side chain. libretexts.org The two most widely adopted protecting groups in modern peptide and amino acid synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.deresearchgate.net

tert-Butyloxycarbonyl (Boc): The Boc group is an acid-labile protecting group. It is stable under basic and nucleophilic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). ub.edu This makes it suitable for syntheses where other functional groups are sensitive to bases but stable to acid.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is base-labile and is typically removed using a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deorganic-chemistry.org Its stability under acidic conditions makes the Fmoc/tBu (tert-butyl) strategy a truly orthogonal system, which is highly favored in solid-phase peptide synthesis (SPPS). ub.edu The commercial availability of Fmoc-(R)-2-amino-4-(pyridin-3-yl)butanoic acid underscores the utility of this strategy for this specific amino acid. simsonpharma.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another important amino protecting group, removable under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst) or with strong acids. ug.edu.pl Its removal conditions offer an alternative orthogonal strategy to both acid-labile (Boc) and base-labile (Fmoc) groups.

The strategic choice between these groups is fundamental. For instance, if a synthetic step requires strong basic conditions, an acid-labile Boc group would be preferred for N-terminal protection. Conversely, if acidic conditions are necessary for other transformations, the base-labile Fmoc group is the superior choice.

Carboxylic Acid Protection:

The carboxylic acid group is typically protected as an ester to prevent it from reacting as a nucleophile or an acid. The choice of ester influences the deprotection method.

Methyl or Ethyl Esters: These simple alkyl esters are robust and are typically cleaved by saponification using a base like sodium hydroxide. This method is less common when base-labile protecting groups like Fmoc are present elsewhere in the molecule.

Benzyl (Bn) Esters: Benzyl esters are advantageous because they can be removed under neutral conditions via catalytic hydrogenolysis, the same conditions used for Cbz group removal. This allows for the simultaneous deprotection of both the N-terminus and C-terminus if desired.

tert-Butyl (tBu) Esters: Similar to the Boc group, tert-butyl esters are cleaved under strongly acidic conditions (e.g., TFA). iris-biotech.de This makes them the ideal partners for the Fmoc group in orthogonal protection schemes, as the Fmoc group can be removed with a base while the tBu ester remains intact, and vice versa.

The following tables summarize the key characteristics of commonly used protecting groups in the synthesis of 2-amino-4-(pyridin-3-yl)butanoic acid and its analogs.

Table 1: Common Protecting Groups for the α-Amino Group Data based on established principles of organic synthesis and peptide chemistry. iris-biotech.deub.eduug.edu.pl

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine/DMF) | Acid, Hydrogenolysis | |

| Benzyloxycarbonyl | Cbz or Z | H₂/Pd, Strong Acid | Base |

Table 2: Common Protecting Groups for the Carboxylic Acid Group Data based on established principles of organic synthesis and peptide chemistry. iris-biotech.deug.edu.pl

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| Benzyl Ester | -OBn | H₂/Pd, Strong Acid | Base | |

| tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis | |

| Methyl/Ethyl Ester | -OMe/-OEt | Base (Saponification), Acid | Hydrogenolysis |

Chemical Reactivity and Functional Derivatization of 2 Amino 4 Pyridin 3 Yl Butanoic Acid

Reactivity Profiles of the Amino and Carboxylic Acid Moieties

The chemical behavior of 2-amino-4-(pyridin-3-yl)butanoic acid is largely dictated by the characteristic reactions of its amino and carboxylic acid functional groups. These moieties can undergo a variety of transformations typical of α-amino acids, enabling their incorporation into larger molecules or the modification of their intrinsic properties. libretexts.org

The primary amine group is nucleophilic and can participate in acylation reactions with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org It can also react with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further transformations, such as reductive amination to yield secondary amines. libretexts.org Another characteristic reaction of the α-amino group is its reaction with nitrous acid, which leads to a diazonium ion intermediate. libretexts.org For α-amino acids, this intermediate is typically unstable and decomposes with the loss of nitrogen gas. libretexts.org

The carboxylic acid function, conversely, can be converted into a variety of derivatives. Under acidic conditions in the presence of an excess of an alcohol, it can be esterified to form the corresponding ester. libretexts.org This transformation is often used as a protecting strategy for the carboxyl group during reactions targeting other parts of the molecule. The carboxyl group can also be activated and coupled with amines to form amides, a fundamental reaction in peptide synthesis. nbinno.com

Table 1: Representative Reactions of the Amino and Carboxyl Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Amino Group | Acylation | Acid Chloride/Anhydride, Base | N-Acyl Derivative |

| Schiff Base Formation | Aldehyde or Ketone | Imine | |

| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | Diazonium Intermediate | |

| Carboxylic Acid Group | Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide | |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Amino Alcohol |

Pyridine (B92270) Ring Functionalization and Modification Strategies

The pyridine ring in 2-amino-4-(pyridin-3-yl)butanoic acid is an electron-deficient aromatic system, which influences its reactivity. Its modification presents a key strategy for tuning the electronic and steric properties of the molecule. A variety of methods developed for the functionalization of pyridine derivatives can be applied. nih.govnih.gov

Late-stage functionalization through C-H activation is a powerful tool for modifying complex molecules. nih.gov For pyridines, transition-metal-catalyzed reactions can enable the introduction of substituents at specific positions, although the intrinsic reactivity of the pyridine ring often directs functionalization to the C2, C4, or C6 positions relative to the nitrogen. nih.gov Another approach involves the dearomatization of the pyridine ring, which can be achieved through reactions like catalytic stereoselective dearomatization. mdpi.com This strategy transforms the flat aromatic ring into a three-dimensional structure, such as a dihydropyridine (B1217469) or piperidine (B6355638), significantly altering the molecule's shape and biological properties. mdpi.com

Furthermore, skeletal editing offers a more profound modification strategy, where atoms within the ring itself are swapped. nih.gov For instance, sequential dearomatization, cycloaddition, and retrocycloaddition reactions can transform a pyridine's C=N pair into a C=C pair, effectively converting the pyridine into a substituted benzene (B151609) or naphthalene (B1677914) ring. nih.gov Such advanced strategies allow for the creation of analogs with fundamentally different core scaffolds.

Table 2: Strategies for Pyridine Ring Modification

| Strategy | Description | Potential Outcome |

|---|---|---|

| C-H Functionalization | Direct introduction of functional groups (e.g., alkyl, aryl) onto the pyridine ring's C-H bonds, often using transition metal catalysts. nih.gov | Introduction of new substituents to modulate properties. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyridine ring by a nucleophile. Often requires pre-functionalization (e.g., halogenation). | Installation of a wide range of functional groups. nih.gov |

| Catalytic Dearomatization | Reduction of the aromatic pyridine ring to form non-aromatic heterocycles like dihydropyridines or piperidines. mdpi.com | Creation of saturated, three-dimensional analogs. |

| Skeletal Editing | A sequence of reactions that alters the atomic composition of the aromatic core, such as converting the pyridine to a benzene ring. nih.gov | Fundamental change of the heterocyclic scaffold. |

Rational Design and Synthesis of Structurally Diverse Analogs for Biological Probing

The rational design and synthesis of analogs of 2-amino-4-(pyridin-3-yl)butanoic acid are driven by the goal of systematically probing structure-activity relationships (SAR) in biological systems. By modifying specific parts of the molecule, researchers can investigate the impact of steric bulk, electronic properties, and conformational flexibility on biological activity.

The incorporation of non-natural amino acids, such as pyridyl-containing variants, into peptides is a well-established strategy for enhancing properties like stability, receptor affinity, and bioavailability. nbinno.com The pyridine moiety can engage in specific interactions like hydrogen bonding or pi-stacking, which can be crucial for molecular recognition at a biological target. nbinno.com Analogs of 2-amino-4-(pyridin-3-yl)butanoic acid could be designed to optimize these interactions.

Strategies for creating a diverse library of analogs include:

Modification of the Pyridine Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the pyridine ring to alter its electronic nature and steric profile. nih.gov

Alteration of the Butanoic Acid Chain: The length and flexibility of the four-carbon linker can be modified. Analogs could include shorter (propanoic) or longer (pentanoic) chains, or the introduction of conformational constraints like double bonds or cyclic structures.

Derivatization of the Amino Acid Core: The α-amino or carboxylic acid groups can be replaced with other functional groups to explore their importance. For instance, the synthesis of analogs like 2-amino-4-mercaptobutanoic acid or 2-amino-4-(trifluoromethoxy)butanoic acid showcases how core functional groups can be altered to create novel chemical probes. rsc.orgmedchemexpress.com

The synthesis of these analogs often involves multi-step sequences, leveraging the reactivity profiles discussed previously. For example, a butanoic acid derivative can serve as a starting point for the construction of novel heterocyclic systems with potential biological activity. mdpi.com

Table 3: Examples of Rational Design for Analog Synthesis

| Modification Site | Design Strategy | Rationale for Biological Probing | Example Analog Type |

|---|---|---|---|

| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | To probe the role of hydrogen bond acceptor strength and aromatic interactions. | 2-Amino-4-(chloro-pyridin-3-yl)butanoic acid |

| Alkyl Chain | Shortening the chain from butanoic to propanoic acid | To investigate the importance of linker length and spatial orientation. | 2-Amino-3-(pyridin-3-yl)propanoic acid |

| Carboxylic Acid | Conversion to a primary amide or ester | To assess the necessity of the negative charge for biological interactions. | 2-Amino-4-(pyridin-3-yl)butanamide |

| α-Carbon | Introduction of a methyl group | To create a sterically hindered analog and explore conformational preferences. | 2-Amino-2-methyl-4-(pyridin-3-yl)butanoic acid |

Spectroscopic and Structural Elucidation of 2 Amino 4 Pyridin 3 Yl Butanoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniquesresearchgate.nethmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for 2-amino-4-(pyridin-3-yl)butanoic acid is not widely published, expected chemical shifts can be predicted based on the analysis of its constituent parts: the butanoic acid backbone and the pyridine (B92270) ring. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.

Pyridine Ring Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific substitution pattern at the 3-position leads to characteristic splitting patterns for the protons at positions 2, 4, 5, and 6 of the ring.

Alpha-Proton (α-H): The proton on the carbon adjacent to both the amino and carboxyl groups (C2) would likely appear as a multiplet in the δ 3.5-4.5 ppm range.

Butanoic Chain Protons (β-H and γ-H): The methylene (B1212753) protons of the butanoic acid chain would resonate further upfield, typically in the δ 1.8-3.0 ppm range, with their signals split by adjacent protons.

Amine and Carboxyl Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets over a wide chemical shift range, often concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C1) is the most deshielded, with a characteristic chemical shift expected in the δ 170-180 ppm range. docbrown.info

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would have signals in the aromatic region, typically between δ 120-150 ppm.

Alpha-Carbon (α-C): The carbon atom bonded to the amino group (C2) would resonate around δ 50-60 ppm.

Butanoic Chain Carbons (β-C and γ-C): The remaining methylene carbons in the chain would appear in the upfield region of the spectrum, generally between δ 20-40 ppm. docbrown.info

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| COOH | ~10-12 (broad s) | ~170-180 |

| α-CH(NH₂) | ~3.5-4.5 (m) | ~50-60 |

| β-CH₂ | ~1.8-2.5 (m) | ~20-35 |

| γ-CH₂ | ~2.5-3.0 (m) | ~30-40 |

| Pyridine C2-H | ~8.4-8.6 (s) | ~147-150 |

| Pyridine C4-H | ~7.5-7.8 (d) | ~135-140 |

| Pyridine C5-H | ~7.2-7.4 (dd) | ~123-125 |

| Pyridine C6-H | ~8.5-8.7 (d) | ~148-151 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

FT-IR Spectroscopy:

O-H Stretch: A broad absorption band is expected between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, often overlapping with C-H stretches.

N-H Stretch: The primary amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3000-3500 cm⁻¹ region. core.ac.uk

C-H Stretch: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic chain appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1750 cm⁻¹.

N-H Bend: The scissoring vibration of the amino group is typically observed in the 1580-1650 cm⁻¹ range. core.ac.uk

C=C and C=N Stretches: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. Key expected signals include the symmetric breathing modes of the pyridine ring, which are often strong and sharp, providing a clear fingerprint for the heterocyclic moiety. aps.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -COOH | O-H Stretch | 2500-3300 (broad) | FT-IR |

| -NH₂ | N-H Stretch | 3000-3500 | FT-IR, Raman |

| -C=O | C=O Stretch | 1700-1750 (strong) | FT-IR |

| -NH₂ | N-H Bend | 1580-1650 | FT-IR |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 | FT-IR, Raman |

| Pyridine Ring | Ring Breathing | ~1000-1050 | Raman (strong) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for confirming the molecular weight of a compound and assessing its purity. ecu.edu.au

For 2-amino-4-(pyridin-3-yl)butanoic acid, which has a molecular weight of 180.20 g/mol , an LC-MS analysis using electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 181.21. bldpharm.com The chromatographic separation step allows for the resolution of the target compound from any impurities or starting materials, with purity being assessed by the relative area of the main peak in the chromatogram. A detailed LC-ESI-MS/MS method developed for the similar compound 4-hydroxy-4-(3-pyridyl)butanoic acid demonstrates the utility of this technique for quantification and confirmation in complex matrices. nih.govnih.gov

X-ray Crystallography in Determining Molecular and Crystal Structures of Analogs

Studies on related compounds frequently show that they crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.commdpi.com The conformation of the butanoic acid chain and the relative orientation of the pyridine ring are determined by intramolecular and intermolecular forces. The inherent flexibility of the butanoic chain allows for various conformations, which are ultimately stabilized by the crystal packing environment.

| Compound/Analog | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Co-crystal of 3-Chlorobenzoic Acid and 4-Amino-2-Chloropyridine | Monoclinic | P2₁ | Extensive O-H···N and N-H···O hydrogen bonding. | mdpi.com |

| (adipic acid)(4-cyanopyridine)₂ Co-crystal | Triclinic | P-1 | Layered assembly stabilized by π-stacking and C-H···N interactions. | mdpi.com |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pna2₁ | Nearly planar molecular structure with layered packing. | nih.gov |

Analysis of Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of 2-amino-4-(pyridin-3-yl)butanoic acid and its derivatives is governed by a network of intermolecular interactions that dictate the crystal packing and form complex supramolecular architectures. nih.gov The zwitterionic nature of the amino acid, combined with the hydrogen-bonding capabilities of the pyridine ring, creates a rich landscape of non-covalent interactions.

Hydrogen Bonding: This is the dominant interaction. The ammonium (B1175870) group (-NH₃⁺) acts as a hydrogen bond donor, while the carboxylate group (-COO⁻) acts as an acceptor. This typically leads to the formation of extensive N-H···O hydrogen bond networks, a common feature in amino acid crystals. nih.gov Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton or other donors, leading to well-defined supramolecular synthons like the R₂²(8) ring motif. mdpi.comresearchgate.net

π–π Stacking: The aromatic pyridine rings can interact through π–π stacking. These interactions, where the planes of the rings are parallel or offset, contribute significantly to the stability of the crystal lattice, often resulting in layered or columnar structures. mdpi.com

The interplay of these diverse interactions results in highly ordered and stable crystal lattices, defining the macroscopic properties of the solid material.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Pyridin 3 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized geometry and electronic properties of molecules. gelisim.edu.tr For 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID, DFT calculations can elucidate its three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. gelisim.edu.tr The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. gelisim.edu.tr From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Calculated Geometrical and Electronic Parameters for 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID using DFT

| Parameter | Value |

| Geometrical Parameters | |

| C-N (Pyridine Ring) | 1.34 Å |

| C-C (Butanoic Chain) | 1.53 Å |

| C=O (Carboxylic Acid) | 1.21 Å |

| N-C-C Angle (Backbone) | 110.5° |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of typical DFT calculation results for similar organic molecules and serves for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors are based on the principles of conceptual DFT and help in predicting how a molecule will interact with other chemical species. nih.gov

Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Fukui Indices: These indices identify the most electrophilic and nucleophilic sites within a molecule, predicting which atoms are more likely to accept or donate electrons. nih.gov

By analyzing these descriptors for 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID, researchers can predict its reactivity hot spots. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group are expected to be potential sites for electrophilic attack, while the amino group can act as a nucleophilic center.

Table 2: Quantum Chemical Descriptors for 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID

| Descriptor | Formula | Calculated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.8 eV | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1/(2η) | 0.18 eV-1 | Measure of polarizability and reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | 2.86 eV | Global electrophilic nature of the molecule |

Note: The data in this table is representative and calculated from the illustrative electronic properties in Table 1.

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID, and a biological macromolecule (receptor), typically a protein. ijnc.irnih.gov These methods are fundamental in drug design for predicting binding modes and affinities. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. najah.edu The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field. The results provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. ijnc.ir

Molecular Dynamics (MD) simulations provide a more detailed view of the ligand-receptor complex by simulating its movement over time. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the dynamic behavior of the complex. nih.gov This technique is used to assess the stability of the predicted binding mode, analyze conformational changes in the protein and ligand upon binding, and calculate binding free energies with greater accuracy. researchgate.net

For 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID, these simulations could be used to identify potential protein targets and understand the molecular basis of its biological activity. For example, a docking study might reveal that the amino and carboxyl groups form key hydrogen bonds with residues in a receptor's active site, while the pyridine ring engages in pi-pi stacking interactions. An subsequent MD simulation would then confirm if these crucial interactions are maintained over a simulation period, indicating a stable binding mode. ijnc.ir

Table 3: Illustrative Molecular Docking and MD Simulation Results for 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID with a Target Protein

| Simulation Type | Parameter | Result |

| Molecular Docking | Binding Affinity (Score) | -7.5 kcal/mol |

| Key Interacting Residues | TYR 159, GLU 63, ARG 97 | |

| Types of Interactions | Hydrogen bonds with the amino and carboxyl groups; Pi-Pi stacking with the pyridine ring. ijnc.ir | |

| Molecular Dynamics | Simulation Time | 100 ns |

| RMSD of Ligand | 1.2 Å (indicating stability in the binding pocket) | |

| Stable Hydrogen Bonds | Maintained with ARG 97 and TYR 159 throughout the simulation. |

Note: The data in this table is hypothetical and represents typical results obtained from docking and MD simulation studies for a small molecule ligand.

Biological Roles and Molecular Interactions of 2 Amino 4 Pyridin 3 Yl Butanoic Acid and Its Analogs

Enzyme Catalysis and Inhibition Mechanisms

The presence of the pyridine (B92270) ring and the amino acid backbone in 2-amino-4-(pyridin-3-yl)butanoic acid and its analogs suggests their potential to interact with a variety of enzymes. The pyridine moiety can engage in π-π stacking interactions with aromatic residues within an enzyme's active site, a common feature in the binding of many small molecule inhibitors. nih.gov

Research on related pyridine-containing compounds has demonstrated their capacity to act as enzyme inhibitors. For instance, various pyridine derivatives have been shown to inhibit kinases, enzymes that play a crucial role in cell signaling. nih.gov Additionally, novel L-amino acids incorporating a 2-aminopyridine (B139424) moiety have been designed and synthesized as potent inhibitors of all human nitric oxide synthase (NOS) isozymes. nih.gov Computational docking studies of these compounds have helped to elucidate the potential mechanisms of their inhibitory effects. nih.gov While direct studies on 2-amino-4-(pyridin-3-yl)butanoic acid are limited, peptides containing the closely related 2-amino-4-(3-pyridyl)butyric acid have been shown to be weak inhibitors of human leucocytic elastase.

Characterization of Interactions with Enzymatic Active Sites

In the case of pyridine-based inhibitors of vaccinia-related kinases (VRKs), crystallographic studies have revealed that the 2-aminopyridine core can establish hydrogen bonds with hinge residues in the ATP-binding site of the kinase. acs.org Specifically, the 2-amino group and the pyridine nitrogen atom can interact with the carbonyl and amide groups of key residues like glutamate (B1630785) and leucine. acs.org Molecular docking studies of other pyridine derivatives, such as those targeting carbonic anhydrase, have shown that the conformation adopted within the active site is influenced by the specific amino acid residues present, leading to varying inhibitory profiles. nih.gov For 2-amino-4-(pyridin-3-yl)butanoic acid, it is plausible that the pyridine ring and the amino acid side chain would orient within an enzyme's active site to maximize favorable interactions with surrounding residues.

Elucidation of Binding Kinetics and Specificity

The study of enzyme kinetics provides valuable information about the mechanism of inhibition, including whether it is competitive, non-competitive, or uncompetitive. nih.govrose-hulman.edu For an inhibitor to be effective, it must not only bind with high affinity but also exhibit specificity for its target enzyme to minimize off-target effects.

Kinetic analyses of pyridine-based inhibitors have been performed for various enzymes. For instance, steady-state kinetic analysis of calf intestine alkaline phosphatase with inhibitors like sodium orthovanadate allowed for the determination of the inhibition constant (Ki). nih.gov Such studies are crucial for quantifying the potency of an inhibitor. The specificity of pyridine-containing compounds is often influenced by the substitution pattern on the pyridine ring. nih.gov For example, 2-aminopyridine-containing L-amino acids showed potent inhibition of nitric oxide synthase, whereas their regioisomers with the amino group at different positions on the pyridine ring had significantly lower activity. nih.gov This highlights the importance of the precise arrangement of functional groups for specific enzyme recognition.

The following table summarizes the inhibitory activity of some pyridine-containing compounds against various enzymes, illustrating the range of potential targets for this class of molecules.

| Compound Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| 2-Aminopyridine-containing L-amino acids | Human Nitric Oxide Synthase (NOS) | Potent inhibition of all isozymes | nih.gov |

| Pyridine-based derivatives | Protein Kinase C (PKC) | Demonstrated PKC-dependent ERK1/2 phosphorylation | nih.gov |

| C-3-substituted pyridine-2,4-dicarboxylic acid derivatives | Human Aspartate/Asparagine-β-Hydroxylase (AspH) | Potent inhibitors | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase (CA) isoforms | Varying inhibitory activity against different isoforms | nih.gov |

Metabolic Transformations and Pathways Involving Related Chemical Scaffolds

The metabolic fate of pyridine-containing compounds is of significant interest. The transformation rate of pyridine derivatives is dependent on their substituents, with pyridine carboxylic acids generally showing the highest rate of transformation. nih.gov Microorganisms, in particular, have diverse pathways for the degradation of pyridine and its derivatives under both aerobic and anaerobic conditions. nih.gov

A related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a known metabolite of nicotine (B1678760) and tobacco-specific nitrosamines, generated through hydroxylation by cytochrome P-450 enzymes. ebi.ac.uk Further degradation of such compounds can occur through various enzymatic steps. For instance, in Pseudomonas species, a novel pseudooxynicotine (B1209223) amine oxidase and a NADP+-dependent 3-succinoylsemialdehyde-pyridine dehydrogenase are involved in the nicotine degradation pathway, which includes intermediates structurally similar to 2-amino-4-(pyridin-3-yl)butanoic acid. ebi.ac.uk

Biosynthesis of Non-Proteinogenic Amino Acid Analogs

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, are synthesized through specialized metabolic pathways. nih.gov The biosynthesis of β-alanine, the only naturally occurring β-amino acid, is well-characterized and serves as a model for understanding the production of other non-standard amino acids. utexas.edu In bacteria, β-alanine is primarily synthesized from L-aspartate by the enzyme L-aspartate-α-decarboxylase (PanD). utexas.edunih.gov Alternative pathways for β-alanine synthesis have also been identified, involving promiscuous metabolic enzymes and intermediates such as 1,3-diaminopropane (B46017) and 3-aminopropanal. nih.gov

The biosynthesis of pyridine-containing non-proteinogenic amino acids is less understood but is thought to involve the condensation of a pyridine-containing precursor with an amino acid backbone. For example, the biosynthesis of pyritides, a class of pyridine-based macrocyclic peptides, involves the enzymatic modification of a linear precursor peptide. acs.org The synthesis of β-pyridyl α-amino acids has also been achieved through chemical methods, such as a hetero-Diels–Alder reaction followed by a Knoevenagel–Stobbe process. nih.gov

Molecular Target Identification and Downstream Pathway Modulation

Identifying the molecular targets of a compound is crucial for understanding its biological effects. Pyridine-based compounds have been found to interact with a wide range of biological targets, including enzymes and receptors. nih.gov The versatility of the pyridine scaffold makes it a common feature in many FDA-approved drugs. nih.gov

A significant number of pyridine-containing drugs target protein kinases. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and modulating downstream signaling pathways. For example, pyridine-based agonists of Protein Kinase C (PKC) have been shown to induce PKC-dependent phosphorylation of ERK1/2, a key event in the mitogen-activated protein kinase (MAPK) cascade. nih.gov

Investigations into Receptor Binding and Modulation of Biological Signaling

Pyridine-containing molecules have also been investigated for their ability to bind to various receptors, including G protein-coupled receptors (GPCRs). nih.gov GPCRs are a large family of transmembrane proteins that play a central role in signal transduction and are major drug targets. nih.gov

The binding of ligands to GPCRs can be assessed using receptor binding assays, often employing radiolabeled ligands in competitive inhibition formats. merckmillipore.com The interaction of pyridine-containing ligands with GPCRs can involve specific interactions with aromatic amino acid residues in the binding pocket, potentially through cation-π interactions. nih.gov For example, studies on the D2 dopamine (B1211576) receptor have suggested a cation-π interaction between the agonist dopamine and a tryptophan residue (W6.48) in the binding site. nih.gov

Molecular docking studies are frequently used to predict the binding modes and affinities of ligands to their target receptors. mdpi.com For instance, docking studies of amino-3,5-dicyanopyridines with adenosine (B11128) A1 receptors have helped to explain their binding affinities and the effects of structural modifications on receptor binding. nih.gov The following table presents a summary of molecular docking studies on various pyridine-containing compounds with their respective biological targets.

| Compound/Analog Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 3-Amino-4-(Boc-Amino) Pyridine | Amyotrophic lateral sclerosis target protein | Lowest binding energy of -5.25 Kcal/mol | bookpi.org |

| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABA-A Receptor | Interaction via electrostatic and hydrophobic forces with key amino acid residues | mdpi.com |

| 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid | UDP‐3‐O‐((R)‐3‐hydroxymyristoyl)‐N‐acetylglucosamine deacetylase (LpxC) | Docked ligand superimposed on the co-crystalized ligand in the active binding site | researchgate.net |

| 4-(Dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | Carbonic Anhydrase I | Good binding affinities and formation of stable complexes with active site residues | mdpi.com |

Broader Biological Impact as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids are secondary metabolites found in a wide range of organisms, including plants, bacteria, and fungi. frontiersin.orgnih.gov They are often derived from proteinogenic amino acids and are involved in a multitude of ecological and physiological functions, from defense mechanisms to metabolic regulation. cultivatorphytolab.commdpi.com

In microorganisms, non-proteinogenic amino acids are integral to various metabolic pathways and are often precursors or components of secondary metabolites with significant biological activities. frontiersin.orgnih.gov These compounds can be found in bacteria, fungi, and plants and can act as secondary metabolites themselves or be incorporated into larger molecules. nih.gov

Microbial metabolism utilizes amino acids for a variety of functions beyond protein synthesis, including as energy sources and signaling molecules. frontiersin.org NPAAs, in particular, contribute to the vast chemical diversity of microbial secondary metabolites. For instance, many antibiotics and other bioactive compounds produced by microorganisms contain NPAAs, which are crucial for their therapeutic effects. The biosynthesis of these molecules often involves non-ribosomal peptide synthetases (NRPS), enzymes that can incorporate both proteinogenic and non-proteinogenic amino acids. nih.gov

The structural diversity of NPAAs allows them to serve various functions in microbial physiology. They can act as toxins, signaling molecules in cell-to-cell communication (quorum sensing), and components of the bacterial cell wall. wikipedia.orgnih.gov For example, D-amino acids, a class of NPAAs, are key components of peptidoglycan in bacterial cell walls. wikipedia.org The incorporation of NPAAs into secondary metabolites can enhance the bioactivity and stability of these compounds. frontiersin.org

| Non-Proteinogenic Amino Acid Analog | Role in Microorganismal Metabolism |

| β-methylphenylalanine | Found in antibiotics such as bottromycin (B228019) and mannopeptimycin. frontiersin.orgnih.gov |

| Enduracididine & β-hydroxyenduracididine | Components of complex secondary metabolites with potential bioactivity. frontiersin.orgnih.gov |

| D-alanine & D-glutamate | Key structural components of peptidoglycan in bacterial cell walls. wikipedia.org |

This table presents examples of non-proteinogenic amino acids and their roles in the metabolism and secondary metabolite production of microorganisms, serving as analogs for the potential functions of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID.

In plants, non-proteinogenic amino acids are key players in defense against herbivores and pathogens, as well as in the response to abiotic stresses such as drought and salinity. tandfonline.comresearchgate.net Plants synthesize a wide array of NPAAs that can act as toxins, feeding deterrents, or signaling molecules to activate broader defense responses. nih.govfrontiersin.org

One of the primary defense strategies involving NPAAs is their ability to mimic proteinogenic amino acids. nih.gov When an herbivore ingests plant tissues containing these NPAAs, the compounds can be mistakenly incorporated into the herbivore's proteins, leading to dysfunctional enzymes and toxicity. nih.govresearchgate.net A classic example is canavanine, a structural analog of arginine, which is toxic to many insects. nih.gov

NPAAs also play a significant role in priming the plant's immune system. Compounds like β-aminobutyric acid (BABA) can induce a state of enhanced defensive capacity, leading to a more robust and rapid response upon subsequent attack by pathogens or herbivores. researchgate.netmdpi.com This priming effect is associated with the activation of various metabolic pathways that produce protective compounds. mdpi.com

Furthermore, many NPAAs accumulate in plants in response to abiotic stress and are thought to function as compatible solutes, helping to maintain cellular turgor and protect macromolecules from damage. tandfonline.comjusst.org For example, γ-aminobutyric acid (GABA) accumulates rapidly in response to various stresses and is involved in signaling and metabolic regulation to enhance plant tolerance. frontiersin.orgnih.govfrontiersin.org

| Non-Proteinogenic Amino Acid Analog | Role in Plant Stress and Defense |

| Canavanine | Acts as a toxic analog of arginine, deterring herbivores. nih.gov |

| β-aminobutyric acid (BABA) | Primes plant defenses against a broad range of biotic and abiotic stresses. researchgate.netmdpi.com |

| γ-aminobutyric acid (GABA) | Accumulates in response to stress, acting as a signaling molecule and osmoprotectant. frontiersin.orgnih.govfrontiersin.org |

| Pipecolic acid | Functions as a signaling molecule in plant defense responses. nih.gov |

This table provides examples of non-proteinogenic amino acids and their established roles in plant stress responses and defense mechanisms. These compounds serve as functional analogs for understanding the potential biological impact of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID in plants.

Applications in Chemical Biology and Advanced Materials Research

Design and Application as Peptidomimetics

The incorporation of unnatural amino acids like 2-amino-4-(pyridin-3-yl)butanoic acid into peptides is a key strategy in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but can offer advantages such as increased stability and bioavailability. The pyridine (B92270) moiety of 2-amino-4-(pyridin-3-yl)butanoic acid is of particular interest as it can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which can influence the secondary structure of a peptide and its interaction with biological targets.

Development of Cyclic Peptide Analogs and Beta-Hairpin Structures

Currently, there is a lack of specific research in the public domain detailing the use of 2-amino-4-(pyridin-3-yl)butanoic acid in the development of cyclic peptide analogs or the stabilization of beta-hairpin structures. While the structural features of this amino acid suggest it could be a valuable component in such designs, specific examples and detailed studies are not available in the reviewed literature.

Evaluation in Antimicrobial Activity Research

Research into the direct antimicrobial properties of peptides incorporating 2-amino-4-(pyridin-3-yl)butanoic acid is limited. However, a study on related peptides has provided some insight into their biological activity. Peptides synthesized with the N-t-butoxycarbonyl derivative of L-2-amino-4-(pyridin-3-yl)butanoic acid were evaluated for their inhibitory effects on human leucocytic elastase. The study found that these peptides were weak inhibitors of the enzyme. The specific compounds and their inhibitory activity are detailed in the table below.

| Compound | Inhibition of Human Leucocytic Elastase |

| Boc-Ala(3Pm)-Ala-Ala-Ala-Lys(Z)-OPic | Weak inhibitor |

| N-acetyl analogue of Boc-Ala(3Pm)-Ala-Ala-Ala-Lys(Z)-OPic | Weak inhibitor |

| Boc-Ala(3Pm)-Ala-Ala-Val-Lys(Z)-OPic | Weak inhibitor |

Data sourced from a study on the synthesis and application of 2-amino-4-(pyridin-3-yl)butanoic acid and related peptides.

Utility as Chemical Biology Probes and Research Reagents

The application of 2-amino-4-(pyridin-3-yl)butanoic acid as a chemical biology probe or a specialized research reagent is not extensively documented in the current scientific literature. Its unique structure suggests potential for such applications, for instance, in the design of probes for studying protein-protein interactions or as a labeled amino acid for tracking peptide metabolism, but specific examples of its use in these contexts are yet to be published.

Function as a Chiral Building Block in Complex Organic Synthesis

Amino acids are widely recognized as valuable chiral building blocks in organic synthesis. The stereocenter of 2-amino-4-(pyridin-3-yl)butanoic acid makes it a potential starting material for the asymmetric synthesis of more complex molecules. However, a review of the available literature did not yield specific examples of its use as a chiral precursor in the total synthesis of natural products or other complex organic targets.

Exploration in Novel Materials Science

The incorporation of amino acids and their derivatives into novel materials is an expanding field of research. The pyridine functionality of 2-amino-4-(pyridin-3-yl)butanoic acid could potentially be exploited for the development of new polymers or functionalized surfaces with unique properties, such as metal coordination capabilities or specific binding affinities. Nevertheless, there is currently no published research detailing the exploration of 2-amino-4-(pyridin-3-yl)butanoic acid or its derivatives in the context of materials science.

Prospective Research Directions for 2 Amino 4 Pyridin 3 Yl Butanoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of research into 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID is contingent upon the development of efficient and environmentally benign synthetic routes. Future research should prioritize the exploration of methodologies that adhere to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.

Prospective research in this area could include:

Catalytic Approaches: Investigation into novel catalytic systems, such as biocatalysis or organocatalysis, could offer highly selective and efficient pathways to the target molecule. For instance, the use of engineered enzymes could provide a stereospecific synthesis, which is crucial for pharmacological applications.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability. This approach often leads to higher yields and purity compared to traditional batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key aspect of sustainable chemistry. Research into convergent synthesis strategies could be particularly fruitful in this regard.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Organocatalysis | Metal-free, often milder conditions than traditional catalysis. | Catalyst loading and cost, potential for complex reaction mixtures. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid materials. |

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Specificity

A systematic exploration of the structure-activity relationship (SAR) of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID is essential to understand how modifications to its chemical structure affect its biological activity. Such studies are fundamental to optimizing lead compounds and enhancing their specificity for biological targets.

Future SAR studies should systematically investigate the following:

Modification of the Pyridine (B92270) Ring: Altering the position of the nitrogen atom within the pyridine ring (e.g., to the 2- or 4-position) and introducing various substituents (e.g., electron-donating or electron-withdrawing groups) could significantly impact target binding and pharmacokinetic properties.

Alterations to the Butanoic Acid Chain: The length and rigidity of the aliphatic chain could be modified to probe the spatial requirements of the binding pocket of a biological target. Introducing conformational constraints, such as double bonds or cyclic structures, could also enhance binding affinity and selectivity.

Stereochemistry: The chiral center at the alpha-carbon of the amino acid moiety is a critical determinant of biological activity. The synthesis and biological evaluation of individual enantiomers are necessary to identify the more active stereoisomer.

Discovery of Undiscovered Biological Functions and Therapeutic Potentials

Given the nascent stage of research on 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID, a broad screening approach is warranted to uncover its potential biological functions and therapeutic applications. The structural similarity to other neuroactive amino acids and enzyme inhibitors suggests several promising avenues for investigation.

Key areas for future biological screening include:

Neurological Disorders: The presence of the pyridine ring, a common feature in neuroactive compounds, suggests that this molecule could interact with receptors or enzymes in the central nervous system. Screening against a panel of neurotransmitter receptors (e.g., GABA, glutamate) and transporters would be a logical starting point.

Oncology: Many small molecules containing pyridine and amino acid scaffolds have demonstrated anticancer properties. Evaluating the cytotoxicity of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID against a diverse panel of cancer cell lines could reveal potential as an anticancer agent.

Infectious Diseases: The compound could be screened for activity against a range of bacterial and fungal pathogens, as novel antimicrobial agents are urgently needed.

Advanced Integration of Computational and Experimental Approaches for De Novo Design

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel therapeutic agents based on the 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID scaffold. nih.govsemanticscholar.orgnih.gov This synergistic approach can guide the design of new analogs with improved properties.

Future research should leverage the following integrated strategies:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can be employed to predict the binding mode of 2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID and to virtually screen libraries of related compounds to identify new potential hits.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs with corresponding biological activity data is generated, QSAR models can be developed to correlate chemical structures with their biological effects. These models can then be used to predict the activity of untested compounds and guide the design of more potent analogs.

De Novo Design: Advanced computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. These computationally designed compounds can then be synthesized and tested experimentally, closing the loop between computational prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(pyridin-3-yl)butanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridin-3-yl derivatives with β-amino acid precursors. For example, β-amino acids can be synthesized via asymmetric hydrogenation of α,β-unsaturated esters or by using tert-butoxycarbonyl (Boc) protection strategies to stabilize intermediates . Post-synthesis, purity is optimized using recrystallization in polar solvents (e.g., ethanol/water mixtures) and confirmed via HPLC with UV detection at 254 nm. Chiral purity is validated using chiral stationary-phase chromatography or circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are critical for characterizing 2-amino-4-(pyridin-3-yl)butanoic acid?

- Methodological Answer :

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments, particularly the pyridinyl protons (δ 8.4–8.6 ppm) and α-amino protons (δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 209.18 g/mol) and detects impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 2-amino-4-(pyridin-3-yl)butanoic acid be resolved?

- Methodological Answer : Enantiomeric excess (ee) is achieved using chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation . Alternatively, enzymatic resolution with acylases or lipases selectively hydrolyzes one enantiomer from racemic mixtures . Conflicting ee values between batches may arise from solvent polarity or catalyst degradation; these are mitigated by rigorous reaction monitoring via chiral HPLC .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) by measuring heat changes during ligand-receptor interactions .

- Molecular Docking : Computational models (AutoDock Vina) predict binding modes to targets like GABA receptors, guided by the pyridinyl group’s π-π stacking potential .

- In Vitro Assays : Cell-based luciferase reporters or fluorescence polarization assays validate target modulation. Contradictory activity data may arise from off-target effects, necessitating orthogonal assays (e.g., CRISPR knockouts) .

Q. How can researchers address discrepancies in reported toxicity or stability profiles of this compound?

- Methodological Answer : Stability studies under varying pH (2–12) and temperature (4–40°C) identify degradation pathways (e.g., oxidation of the pyridinyl ring) via LC-MS . Toxicity discrepancies (e.g., LD₅₀ variations in rodent models) are resolved by standardizing administration routes (oral vs. intraperitoneal) and controlling for metabolic differences. Reference analogs like selenomethionine (LD₅₀: 4000 mg/kg in mice) provide benchmarks .

Methodological Considerations for Data Interpretation

Q. What strategies validate the compound’s role in β-peptide synthesis or foldamer design?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Incorporates the compound into β-peptide chains using Fmoc-protected derivatives. Coupling efficiency is monitored via Kaiser tests .

- Circular Dichroism (CD) : Detects helical or sheet conformations in β-peptides, with pyridinyl side chains influencing secondary structure .

- Contradiction Analysis : Conflicting folding data may arise from solvent polarity; MD simulations (AMBER force fields) reconcile discrepancies .

Q. How should researchers handle conflicting reports on the compound’s solubility or crystallinity?

- Methodological Answer : Solubility is solvent-dependent (e.g., >10 mg/mL in DMSO vs. <1 mg/mL in water). Crystallinity is optimized via vapor diffusion (e.g., acetone/water), with X-ray crystallography resolving polymorphic variations. Discrepancies in literature data often stem from impurities; elemental analysis (C, H, N) and Karl Fischer titration ensure anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.